molecular formula C12H17ClO2S B2719981 2,4,6-Triethylbenzene-1-sulfonyl chloride CAS No. 115472-98-5

2,4,6-Triethylbenzene-1-sulfonyl chloride

Cat. No. B2719981
CAS RN: 115472-98-5
M. Wt: 260.78
InChI Key: ADUYHOFATLEZIC-UHFFFAOYSA-N
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Description

2,4,6-Triethylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 115472-98-5 . It has a molecular weight of 260.78 . The IUPAC name for this compound is 2,4,6-triethylbenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClO2S/c1-4-9-7-10 (5-2)12 (16 (13,14)15)11 (6-3)8-9/h7-8H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

1. Synthesis of High-Purity Compounds

2,4,6-Triethylbenzene-1-sulfonyl chloride has been utilized in the synthesis of high-purity compounds such as 1-chloro-2,6-difluorobenzene. This process highlights the role of sulfonyl chloride in directing fluorine substitution in aromatic compounds, crucial for developing active ingredients in agricultural and pharmaceutical industries (Moore, 2003).

2. Sultine Formation in Organic Reactions

In the field of organic chemistry, this compound is involved in unexpected reactions, such as the formation of sultine during the Friedel-Crafts sulfonylation of fluorene. This provides insights into complex reaction pathways and byproduct formation in organic synthesis (Bugner, 1990).

3. Development of Novel Sulfonamides

This compound is integral in synthesizing novel sulfonamide derivatives with potential applications as carbonic anhydrase inhibitors, showcasing its significance in medicinal chemistry (Başar et al., 2016).

4. C-H Bond Sulfonylation

The sulfonylation of azobenzenes with arylsulfonyl chlorides, including this compound, is a key process in organic chemistry, providing a method for direct C-H bond modification. This process is significant for creating sulfonylazobenzenes used in various applications (Zhang et al., 2015).

5. Antibacterial Agent Synthesis

Its use in synthesizing N-substituted sulfonamides with benzodioxane moiety has been explored for developing potent antibacterial agents, illustrating its role in creating new therapeutic compounds (Abbasi et al., 2016).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2,4,6-Triethylbenzene-1-sulfonyl chloride can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

properties

IUPAC Name

2,4,6-triethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYHOFATLEZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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